molecular formula C13H12N2OS B216531 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Katalognummer B216531
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: LVTLUJNMWSBIDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the signaling pathways that promote cancer cell growth and proliferation.

Wirkmechanismus

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline works by binding to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and proliferation. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory effects. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for use in different experimental settings. It also has a well-characterized mechanism of action, which makes it a useful tool for studying EGFR signaling pathways and their role in cancer cell growth and proliferation. However, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline also has some limitations, including its relatively low potency and selectivity for EGFR, which can make it less effective in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and its potential use in cancer therapy and other applications. One area of research is the development of more potent and selective inhibitors of EGFR signaling pathways, which could improve the effectiveness of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors in cancer therapy. Another area of research is the development of combination therapies that include 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other cancer drugs, which could improve the overall effectiveness of cancer treatment. Additionally, 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline and other EGFR inhibitors could be studied for their potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.

Synthesemethoden

The synthesis of 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline involves several steps, including the reaction of 4-methyl-2-nitroaniline with 2-chloroethanol to form 4-methyl-2-(2-hydroxyethyl)aniline. This compound is then reacted with 2-chloro-6-methoxybenzoic acid to form 6-methoxy-4-methyl-2-(2-(2-methoxyphenyl)ethyl)aniline, which is subsequently reacted with propargyl bromide to form 6-methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). It has been shown to inhibit EGFR signaling pathways, which are often overactive in cancer cells, leading to uncontrolled growth and proliferation. 6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline has also been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin.

Eigenschaften

Produktname

6-Methoxy-4-methyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline

Molekularformel

C13H12N2OS

Molekulargewicht

244.31 g/mol

IUPAC-Name

6-methoxy-4-methyl-2-prop-2-ynylsulfanylquinazoline

InChI

InChI=1S/C13H12N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h1,5-6,8H,7H2,2-3H3

InChI-Schlüssel

LVTLUJNMWSBIDU-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1C=C(C=C2)OC)SCC#C

Kanonische SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC#C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.